Victoza

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

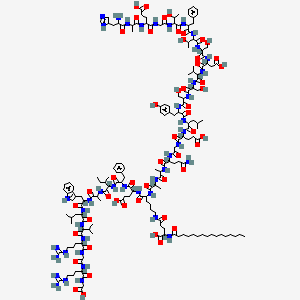

Victoza, known scientifically as liraglutide, is a synthetic analog of human glucagon-like peptide-1 (GLP-1). It is primarily used as an anti-diabetic medication for the treatment of type 2 diabetes and chronic obesity. This compound works by mimicking the action of GLP-1, a hormone that stimulates insulin secretion in response to meals, thereby helping to regulate blood sugar levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Liraglutide is synthesized through recombinant DNA technology. The process involves the insertion of the gene encoding the GLP-1 analog into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. The host organisms are then cultured under specific conditions to express the peptide, which is subsequently purified through a series of chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of liraglutide involves large-scale fermentation processes. The recombinant microorganisms are grown in bioreactors, where they produce the peptide in high yields. The fermentation broth is then subjected to downstream processing, including cell lysis, protein extraction, and purification steps such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions

Liraglutide undergoes several types of chemical reactions, including:

Oxidation: The peptide can be oxidized at methionine residues, which may affect its stability and activity.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation.

Substitution: Amino acid residues in the peptide can be substituted to enhance its stability or activity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize methionine residues.

Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol are used to reduce disulfide bonds.

Substitution Reactions: Site-directed mutagenesis is employed to substitute specific amino acids.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of liraglutide, as well as peptide analogs with substituted amino acids designed to improve therapeutic efficacy .

Applications De Recherche Scientifique

Chemistry

In chemistry, liraglutide is studied for its stability and interactions with various chemical reagents. Research focuses on optimizing its synthesis and improving its stability under different conditions .

Biology

Biologically, liraglutide is used to study the GLP-1 receptor and its role in glucose metabolism. It serves as a model compound for understanding peptide-receptor interactions and the downstream signaling pathways .

Medicine

Medically, liraglutide is extensively researched for its therapeutic effects in type 2 diabetes and obesity. Clinical trials investigate its efficacy, safety, and long-term health outcomes, including its impact on cardiovascular health .

Industry

In the pharmaceutical industry, liraglutide is used as a benchmark for developing new GLP-1 analogs and other peptide-based therapeutics. Its production processes are also studied to improve yield and reduce costs .

Mécanisme D'action

Liraglutide exerts its effects by binding to the GLP-1 receptor, a G-protein-coupled receptor found on pancreatic beta cells. This binding stimulates insulin secretion in a glucose-dependent manner, thereby lowering blood sugar levels. Additionally, liraglutide slows gastric emptying and promotes satiety, which helps in weight management .

Comparaison Avec Des Composés Similaires

Similar Compounds

Exenatide: Another GLP-1 analog used for type 2 diabetes.

Dulaglutide: A long-acting GLP-1 receptor agonist.

Semaglutide: A GLP-1 analog with a longer half-life compared to liraglutide.

Uniqueness

Liraglutide is unique due to its specific amino acid modifications, which enhance its stability and prolong its action. Unlike exenatide, which is derived from the saliva of the Gila monster, liraglutide is a synthetic analog, making it more consistent in its effects .

Propriétés

IUPAC Name |

5-[[5-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-6-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[2-[[5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C172H265N43O51/c1-18-20-21-22-23-24-25-26-27-28-29-30-37-53-129(224)195-116(170(265)266)59-64-128(223)180-68-41-40-50-111(153(248)199-115(62-67-135(232)233)154(249)204-120(73-100-44-33-31-34-45-100)159(254)214-140(93(11)19-2)167(262)192-97(15)146(241)201-122(76-103-79-183-108-49-39-38-48-106(103)108)157(252)203-118(72-90(5)6)158(253)212-138(91(7)8)165(260)200-110(52-43-70-182-172(177)178)149(244)184-81-130(225)193-109(51-42-69-181-171(175)176)148(243)187-84-137(236)237)196-144(239)95(13)189-143(238)94(12)191-152(247)114(58-63-127(174)222)194-131(226)82-185-151(246)113(61-66-134(230)231)198-155(250)117(71-89(3)4)202-156(251)119(75-102-54-56-105(221)57-55-102)205-162(257)124(85-216)208-164(259)126(87-218)209-166(261)139(92(9)10)213-161(256)123(78-136(234)235)206-163(258)125(86-217)210-169(264)142(99(17)220)215-160(255)121(74-101-46-35-32-36-47-101)207-168(263)141(98(16)219)211-132(227)83-186-150(245)112(60-65-133(228)229)197-145(240)96(14)190-147(242)107(173)77-104-80-179-88-188-104/h31-36,38-39,44-49,54-57,79-80,88-99,107,109-126,138-142,183,216-221H,18-30,37,40-43,50-53,58-78,81-87,173H2,1-17H3,(H2,174,222)(H,179,188)(H,180,223)(H,184,244)(H,185,246)(H,186,245)(H,187,243)(H,189,238)(H,190,242)(H,191,247)(H,192,262)(H,193,225)(H,194,226)(H,195,224)(H,196,239)(H,197,240)(H,198,250)(H,199,248)(H,200,260)(H,201,241)(H,202,251)(H,203,252)(H,204,249)(H,205,257)(H,206,258)(H,207,263)(H,208,259)(H,209,261)(H,210,264)(H,211,227)(H,212,253)(H,213,256)(H,214,254)(H,215,255)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,265,266)(H4,175,176,181)(H4,177,178,182) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDQQAXHVYUZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C172H265N43O51 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3751 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-propyl-1H-benzo[d]imidazole](/img/structure/B12822700.png)

![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12822726.png)

methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)

![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)